molecular formula C7H2BrCl2FO2 B14022458 3-Bromo-2,4-dichloro-6-fluorobenzoic acid CAS No. 2586126-17-0

3-Bromo-2,4-dichloro-6-fluorobenzoic acid

Cat. No.: B14022458
CAS No.: 2586126-17-0
M. Wt: 287.89 g/mol
InChI Key: GXIDZOBSQXOWPL-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H2BrCl2FO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and fluorination of benzoic acid derivatives. For example, the compound can be synthesized by reacting 2,4-dichloro-6-fluorobenzoic acid with bromine in the presence of a catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Often carried out using halogenating agents like bromine or chlorine in the presence of catalysts.

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate.

    Coupling Reactions: Utilize palladium catalysts and aryl boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3-Bromo-2,4-dichloro-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-dichloro-6-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms on the benzene ring makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

2586126-17-0

Molecular Formula

C7H2BrCl2FO2

Molecular Weight

287.89 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H2BrCl2FO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,(H,12,13)

InChI Key

GXIDZOBSQXOWPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)C(=O)O)F

Origin of Product

United States

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